N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide
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Overview
Description
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide is a complex organic compound that features a benzothiazole moiety, a phenyl group, and a chlorobenzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized by condensing 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl isocyanate to form the phenylcarbamothioyl intermediate.
Introduction of Chlorobenzamide: The final step involves the reaction of the phenylcarbamothioyl intermediate with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in bacterial cell wall synthesis and cancer cell proliferation.
Pathways Involved: It inhibits key pathways such as the DNA replication process in bacteria and the tyrosine kinase signaling pathway in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-chlorobenzamide
- **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-bromobenzamide
- **N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methylbenzamide
Uniqueness
N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-chlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3OS2/c22-15-10-8-13(9-11-15)19(26)25-21(27)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)28-20/h1-12H,(H2,23,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWLKQPPHXXNIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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